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molecular formula C20H21ClO4 B023405 Fenofibrate-d6 CAS No. 1092484-56-4

Fenofibrate-d6

Cat. No. B023405
M. Wt: 366.9 g/mol
InChI Key: YMTINGFKWWXKFG-LIJFRPJRSA-N
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Patent
US04739101

Procedure details

465 g (2 mol) of (4-chlorophenyl)(4-hydroxyphenyl)methanone and 815 g (3.9 mol) of the 1-methylethyl ester of 2-bromo-2-methylpropanoic acid (alternative nomenclature: isopropyl 2-bromo-2-methylpropanoate) are introduced into a 4 liter reactor equipped with a stirrer and a condenser. The medium is heated to 120° C. and 265 g (1.92 mol) of potassium carbonate are then added with the aid of a funnel for solids. The reaction medium is subsequently heated for 5 hours at 140°-145° C. and then cooled to about 100° C. It is subsequently diluted with aqueous isopropyl alcohol and then acidified with sulfuric acid. The reaction medium is then cooled to 18°-20° C. in order to crystallize the product, which is filtered off and washed with sodium hydroxide solution and then water. The product is recrystallized from isopropanol to give 605 g of fenofibrate (yield=83.9%) with a purity greater than 99.5% (determination by high pressure liquid chromatography, abbreviated to HPLC).
Quantity
465 g
Type
reactant
Reaction Step One
[Compound]
Name
1-methylethyl ester
Quantity
815 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
265 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
83.9%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:10]2[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=2)=[O:9])=[CH:4][CH:3]=1.Br[C:18]([CH3:23])([CH3:22])[C:19]([OH:21])=[O:20].C(=O)([O-])[O-].[K+].[K+].S(=O)(=O)(O)O.[CH:35](O)([CH3:37])[CH3:36]>>[CH3:36][CH:35]([O:21][C:19]([C:18]([O:16][C:13]1[CH:12]=[CH:11][C:10]([C:8]([C:5]2[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=2)=[O:9])=[CH:15][CH:14]=1)([CH3:23])[CH3:22])=[O:20])[CH3:37] |f:2.3.4|

Inputs

Step One
Name
Quantity
465 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(=O)C1=CC=C(C=C1)O
Name
1-methylethyl ester
Quantity
815 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)O)(C)C
Step Two
Name
Quantity
265 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer and a condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium is subsequently heated for 5 hours at 140°-145° C.
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to about 100° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium is then cooled to 18°-20° C. in order
CUSTOM
Type
CUSTOM
Details
to crystallize the product, which
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
The product is recrystallized from isopropanol

Outcomes

Product
Name
Type
product
Smiles
CC(C)OC(=O)C(C)(C)OC=1C=CC(=CC1)C(=O)C=2C=CC(=CC2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 605 g
YIELD: PERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04739101

Procedure details

465 g (2 mol) of (4-chlorophenyl)(4-hydroxyphenyl)methanone and 815 g (3.9 mol) of the 1-methylethyl ester of 2-bromo-2-methylpropanoic acid (alternative nomenclature: isopropyl 2-bromo-2-methylpropanoate) are introduced into a 4 liter reactor equipped with a stirrer and a condenser. The medium is heated to 120° C. and 265 g (1.92 mol) of potassium carbonate are then added with the aid of a funnel for solids. The reaction medium is subsequently heated for 5 hours at 140°-145° C. and then cooled to about 100° C. It is subsequently diluted with aqueous isopropyl alcohol and then acidified with sulfuric acid. The reaction medium is then cooled to 18°-20° C. in order to crystallize the product, which is filtered off and washed with sodium hydroxide solution and then water. The product is recrystallized from isopropanol to give 605 g of fenofibrate (yield=83.9%) with a purity greater than 99.5% (determination by high pressure liquid chromatography, abbreviated to HPLC).
Quantity
465 g
Type
reactant
Reaction Step One
[Compound]
Name
1-methylethyl ester
Quantity
815 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
265 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
83.9%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:10]2[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=2)=[O:9])=[CH:4][CH:3]=1.Br[C:18]([CH3:23])([CH3:22])[C:19]([OH:21])=[O:20].C(=O)([O-])[O-].[K+].[K+].S(=O)(=O)(O)O.[CH:35](O)([CH3:37])[CH3:36]>>[CH3:36][CH:35]([O:21][C:19]([C:18]([O:16][C:13]1[CH:12]=[CH:11][C:10]([C:8]([C:5]2[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=2)=[O:9])=[CH:15][CH:14]=1)([CH3:23])[CH3:22])=[O:20])[CH3:37] |f:2.3.4|

Inputs

Step One
Name
Quantity
465 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(=O)C1=CC=C(C=C1)O
Name
1-methylethyl ester
Quantity
815 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)O)(C)C
Step Two
Name
Quantity
265 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer and a condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium is subsequently heated for 5 hours at 140°-145° C.
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to about 100° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium is then cooled to 18°-20° C. in order
CUSTOM
Type
CUSTOM
Details
to crystallize the product, which
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
The product is recrystallized from isopropanol

Outcomes

Product
Name
Type
product
Smiles
CC(C)OC(=O)C(C)(C)OC=1C=CC(=CC1)C(=O)C=2C=CC(=CC2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 605 g
YIELD: PERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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